![molecular formula C14H18N2O4 B6336534 5,7-Dihydro-pyrrolo[3,4-b]pyridine-3,6-dicarboxylic acid 6-t-butyl ester 3-methyl ester CAS No. 1206250-78-3](/img/structure/B6336534.png)
5,7-Dihydro-pyrrolo[3,4-b]pyridine-3,6-dicarboxylic acid 6-t-butyl ester 3-methyl ester
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Overview
Description
The compound “5,7-Dihydro-pyrrolo[3,4-b]pyridine-3,6-dicarboxylic acid 6-t-butyl ester 3-methyl ester” is a type of pyrrolopyridine . Pyrrolopyridines are heterocyclic compounds containing a five-membered pyrrole ring fused to a six-membered pyridine ring . They are also called azaindoles or azaizoindoles, depending on the arrangement of nitrogen atoms in the bicyclic structure .
Molecular Structure Analysis
The molecular structure of “5,7-Dihydro-pyrrolo[3,4-b]pyridine-3,6-dicarboxylic acid 6-t-butyl ester 3-methyl ester” is represented by the formula C14H18N2O4 . The InChI code for this compound is 1S/C14H18N2O4/c1-14(2,3)20-13(18)16-7-10-5-9(12(17)19-4)6-15-11(10)8-16/h5-6H,7-8H2,1-4H3 .Physical And Chemical Properties Analysis
The compound “5,7-Dihydro-pyrrolo[3,4-b]pyridine-3,6-dicarboxylic acid 6-t-butyl ester 3-methyl ester” has a molecular weight of 278.31 . It is an off-white solid .Scientific Research Applications
Medicinal Chemistry and Drug Development
- Allosteric Modulation : Research indicates that this compound acts as an allosteric modulator of the M4 muscarinic acetylcholine receptor . Allosteric modulators can fine-tune receptor activity, potentially leading to novel therapeutic approaches for neurological disorders.
Chemical Biology and Pharmacology
- Cascade Reactions : The compound can be synthesized via a cascade reaction involving 3-formylchromones, Meldrum’s acid, and α-aminomaleimides . Such reactions provide insights into efficient synthetic routes and may inspire the design of other bioactive molecules.
Organic Synthesis and Methodology
- Multicomponent Reactions : Researchers have developed a convenient protocol for constructing the pyrrolo[3,4-b]pyridine skeleton using base-promoted three-component reactions . This methodology expands the toolbox for creating complex heterocyclic structures.
Future Directions
The future directions for “5,7-Dihydro-pyrrolo[3,4-b]pyridine-3,6-dicarboxylic acid 6-t-butyl ester 3-methyl ester” and similar compounds likely involve further exploration of their potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders . Additionally, the development of more efficient synthesis methods could also be a focus of future research .
Mechanism of Action
Target of Action
Similar compounds have been reported to be allosteric modulators of the m4 muscarinic acetylcholine receptor .
Mode of Action
Allosteric modulators, like the similar compounds, work by binding to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand binds. This can result in changes in the receptor conformation, affecting the binding of the endogenous ligand or the downstream signaling .
Biochemical Pathways
The m4 muscarinic acetylcholine receptor, which similar compounds target, is involved in various physiological functions, including neuronal excitability, heart rate, and smooth muscle contraction .
Result of Action
Allosteric modulation of the m4 muscarinic acetylcholine receptor by similar compounds can result in changes in neuronal excitability and other physiological functions .
properties
IUPAC Name |
6-O-tert-butyl 3-O-methyl 5,7-dihydropyrrolo[3,4-b]pyridine-3,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-14(2,3)20-13(18)16-7-10-5-9(12(17)19-4)6-15-11(10)8-16/h5-6H,7-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEZOBLLXJZXSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)N=CC(=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Tert-butyl 3-methyl 5H,6H,7H-pyrrolo[3,4-B]pyridine-3,6-dicarboxylate |
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